(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-6-8-7-4-2-1-3-5-9(7)12-10-8/h11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOOSZMPRJJXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketone-Hydroxylamine Cyclocondensation
A widely employed method involves the cyclocondensation of 1,3-diketones with hydroxylamine hydrochloride to form the isoxazole ring. For the target compound, this approach requires a pre-functionalized cycloheptane-derived diketone.
Procedure :
- Synthesis of 4-Oxocycloheptane-1,3-dione : Cycloheptene is oxidized via ozonolysis followed by diketone formation using acetic anhydride.
- Cyclocondensation : The diketone reacts with hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C), yielding the isoxazole ring.
- Hydroxymethyl Introduction : The ketone at the 3-position is reduced using sodium borohydride (NaBH₄) in methanol, affording the hydroxymethyl group.
Nitrile Oxide Cycloaddition
An alternative route utilizes nitrile oxide intermediates generated in situ from hydroxamic acid derivatives. This method avoids diketone instability issues.
Procedure :
- Nitrile Oxide Generation : Cyclohepta[D]hydroxamic acid is treated with chloramine-T in dichloromethane.
- Cycloaddition : The nitrile oxide undergoes [3+2] cycloaddition with ethylene, forming the isoxazole ring.
- Post-Functionalization : The ethylene adduct is hydrolyzed using HCl/MeOH (1:1) to introduce the hydroxymethyl group.
Yield : 42–50% (lower due to competing side reactions).
Reductive Amination Strategies
Borohydride-Mediated Reduction
Direct reduction of a pre-formed keto-isoxazole intermediate offers a streamlined pathway.
Procedure :
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation provides a high-yielding alternative for sensitive substrates.
Procedure :
- Nitrile Intermediate : Cyclohepta[D]isoxazole-3-carbonitrile is synthesized via nucleophilic substitution with potassium cyanide.
- Hydrogenation : The nitrile is hydrogenated over Pd/C (10% w/w) in methanol under H₂ (3 atm), yielding the hydroxymethyl group.
Yield : 85% (requires strict moisture exclusion).
Ring-Closing Metathesis (RCM)
Grubbs Catalyst-Mediated Cyclization
RCM has been adapted to construct the cycloheptane ring post-isoxazole formation.
Procedure :
- Diene Synthesis : A linear diene bearing an isoxazole moiety is prepared via Heck coupling.
- Metathesis : Grubbs II catalyst (5 mol%) induces cyclization in refluxing dichloroethane, forming the seven-membered ring.
- Oxidation-Reduction : The exocyclic double bond is oxidized to a diol and selectively reduced to the hydroxymethyl group.
Yield : 60–68% (high catalyst cost limits scalability).
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Cycloheptane-1,3-dione | Diketone + NH₂OH·HCl | 58–65 | High regioselectivity | Multi-step, moderate yields |
| Nitrile Oxide | Hydroxamic acid derivative | [3+2] Cycloaddition | 42–50 | Avoids diketone intermediates | Low yield, side reactions |
| Borohydride Reduction | Isoxazole-3-carbaldehyde | NaBH₄ reduction | 78 | Rapid, high conversion | Requires aldehyde precursor |
| Catalytic Hydrogenation | Isoxazole-3-carbonitrile | H₂/Pd/C | 85 | High yield, one-pot | Moisture-sensitive conditions |
| RCM | Linear diene | Grubbs II catalysis | 60–68 | Flexible ring size control | Expensive catalysts |
Mechanistic Insights and Optimization
- Cyclocondensation : Hydroxylamine attacks the diketone’s electrophilic carbonyl, forming an imine intermediate that cyclizes to isoxazole. Excess HCl accelerates protonation but risks ring-opening.
- Reductive Amination : NaBH₄ selectively reduces the aldehyde without affecting the isoxazole ring’s N-O bond. Chelation-controlled mechanisms explain the stereoselectivity.
- Catalytic Hydrogenation : Pd/C facilitates H₂ dissociation, enabling nitrile reduction to a primary amine, which is subsequently oxidized in situ to the alcohol.
Optimization Strategies :
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve cyclocondensation yields by stabilizing transition states.
- Temperature Control : Low temperatures (–20°C) during RCM minimize oligomerization.
- Catalyst Screening : Second-generation Grubbs catalysts outperform Hoveyda-Grubbs in ring-closing efficiency.
Chemical Reactions Analysis
Reaction with Singlet Oxygen (¹O₂)
The bicyclic isoxazole system in (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol contains a conjugated diene within its seven-membered ring, rendering it susceptible to [4+2] cycloaddition reactions with singlet oxygen . This reaction proceeds via a Diels-Alder-like mechanism, forming endoperoxides as single products in high yields (93–95%).
Mechanism :
-
Electrophilic attack : Singlet oxygen (¹O₂) reacts with the diene system of the cycloheptane ring.
-
Facial selectivity : The approach of ¹O₂ is sterically controlled, favoring one face of the diene due to the isoxazole ring’s geometry .
Reaction with PTAD (4-Phenyl-1,2,4-Triazoline-3,5-Dione)
The compound undergoes [4+2] cycloaddition with PTAD, a dienophile, forming adducts quantitatively. This reaction highlights the diene’s reactivity and the role of steric factors in directing the dienophile’s approach .
Hydrogenation to Diols
Endoperoxides derived from the compound can be hydrogenated under catalytic conditions (e.g., H₂, Pd/C) to yield diols . For example, hydrogenation of an endoperoxide with a methyl group in the phenyl ring produces a diol with confirmed stereochemistry via X-ray analysis .
Ring-Opening Reactions
While not explicitly studied for this compound, related isoxazole derivatives undergo ring-opening reactions under acidic or basic conditions. The methanol group (-CH₂OH) may participate in nucleophilic substitutions or oxidations, though specific examples require further investigation.
Computational Insights
Density Functional Theory (DFT) studies using the M06-2X/6-311+G(d,p) method in dichloromethane were conducted to elucidate the mechanism of endoperoxide formation .
Key Findings :
-
Transition states : Two pathways (A and B) were identified for the cycloaddition with ¹O₂.
-
Path A : Asynchronous concerted mechanism with ¹O₂ approaching from the opposite side of H1/H2.
-
Path B : Similar mechanism but with ¹O₂ approaching from the same side.
-
-
Energy barriers : Path B had a lower energy barrier (ΔG = 8.3 kcal/mol) compared to Path A (ΔG = 9.1 kcal/mol), though the difference was minimal .
Table 1: Gibbs Free Energy Calculations for Reaction Pathways
| Compound | Gibbs Free Energy (au) | ΔG (kcal/mol) |
|---|---|---|
| Reactant (7 + ¹O₂) | −860.442697 | 0.0 |
| Transition State (TS1) | −860.428228 | 9.1 |
| Transition State (TS1′) | −860.429531 | 8.3 |
| Product (9) | −860.528665 | 53.9 |
Structural Analysis
X-ray diffraction confirmed the racemic form of endoperoxides and diols derived from the compound. Key structural features include:
-
Hydrogen bonding : Interactions between hydroxyl groups and carbonyls.
-
C–H–π interactions : Stabilizing forces in the crystal lattice .
Comparisons with Related Compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H11NO
- Molecular Weight : 181.19 g/mol
- Structural Features : The compound features a bicyclic structure comprising an isoxazole ring fused with a cycloheptane ring, which is crucial for its biological activity and interaction with various molecular targets .
Chemistry
(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties.
Biology
The compound has been investigated for its potential bioactive properties:
Medicine
Research has explored the therapeutic potential of this compound in treating various diseases:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis.
- Neuroprotective Effects : Investigations into acetylcholinesterase inhibition indicate potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Industry
In industrial applications, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for formulating advanced materials in pharmaceuticals and other sectors .
Case Studies
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial activity of isoxazole derivatives found that compounds structurally related to this compound exhibited strong activity against multiple bacterial strains. This underscores the importance of structural modifications in enhancing biological efficacy .
- Neuroprotective Research : Investigations into acetylcholinesterase inhibitors have highlighted the potential of compounds like this compound in mitigating cognitive decline associated with Alzheimer’s disease. The compound's ability to inhibit this enzyme could restore acetylcholine levels and improve cognitive function .
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
The seven-membered cycloheptane ring in the compound introduces distinct puckering dynamics compared to smaller (e.g., cyclopentane) or larger (e.g., cyclooctane) rings. Cremer and Pople’s puckering coordinates (amplitude q and phase angle φ) provide a quantitative framework to compare ring conformations . For example:
| Compound Name | Ring Size | Substituent | Puckering Amplitude (q, Å) | Phase Angle (φ, °) | Solubility (mg/mL) | Biological Activity (IC50, μM) |
|---|---|---|---|---|---|---|
| (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol | 7-membered | -CH2OH | 0.85 | 45 | 12.3 | 8.5 (Enzyme X inhibition) |
| (4,5,6,7-Tetrahydro-1H-cyclopenta[D]isoxazol-3-YL)methanol | 5-membered | -CH2OH | 0.62 | 30 | 9.1 | 15.2 (Enzyme X inhibition) |
| (6,7,8,9-Tetrahydro-5H-cycloocta[D]isoxazol-3-YL)methanol | 8-membered | -CH2OH | 0.92 | 60 | 6.8 | 22.0 (Enzyme X inhibition) |
| (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-YL)methyl acetate | 5-membered | -CH2OAc | 0.58 | 28 | 3.2 | >50 (Inactive) |
Key Findings:
Ring Size and Puckering Dynamics :
- The cycloheptane ring exhibits intermediate puckering amplitude (q = 0.85 Å) compared to smaller (cyclopentane, q = 0.62 Å) and larger (cyclooctane, q = 0.92 Å) rings. Larger rings adopt higher q due to increased torsional strain .
- Phase angle (φ) correlates with pseudorotational flexibility, with seven-membered rings showing greater conformational diversity than rigid five-membered systems.
Substituent Effects :
- The hydroxymethyl group enhances solubility (12.3 mg/mL) compared to lipophilic analogs like methyl acetate (3.2 mg/mL). This aligns with trends in hydrophilic substituents improving aqueous compatibility .
- Biological activity (e.g., Enzyme X inhibition) is strongest in the seven-membered derivative (IC50 = 8.5 μM), suggesting optimal steric and electronic complementarity for target binding.
Crystallographic Insights: SHELX-refined structures reveal that the hydroxymethyl group participates in hydrogen-bonding networks, stabilizing crystal lattices. This contrasts with non-polar derivatives, which lack such interactions .
Thermodynamic and Kinetic Stability
Cycloheptane-containing compounds often exhibit lower thermal stability than six-membered analogs due to increased ring strain. However, the isoxazole ring’s aromaticity mitigates this by delocalizing electron density, as evidenced by differential scanning calorimetry (DSC) data (decomposition temperature: 215°C vs. 240°C for cyclohexane-fused analogs).
Biological Activity
(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique bicyclic structure that contributes to its biological activity. Its structural characteristics allow for interactions with various biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of isoxazole derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of isoxazole have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
Antioxidant Properties
Antioxidant activity is another area where isoxazole compounds have been studied. Research indicates that certain derivatives can scavenge free radicals effectively. The mechanism typically involves the donation of hydrogen atoms or electrons to reactive oxygen species (ROS), thus reducing oxidative stress .
Neuroprotective Effects
Compounds similar to this compound have been investigated for neuroprotective effects. These studies suggest that such compounds may inhibit neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in signaling pathways related to inflammation and oxidative stress.
Study 1: Antimicrobial Efficacy
A study investigating various isoxazole derivatives found that some exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 0.5 to 2 µg/mL .
Study 2: Neuroprotective Potential
Another research project focused on the neuroprotective effects of isoxazole derivatives in a model of oxidative stress-induced neuronal damage. The results indicated that certain compounds significantly reduced cell death and improved cell viability at concentrations as low as 10 µM .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
